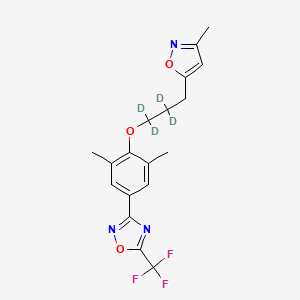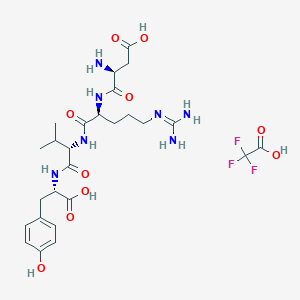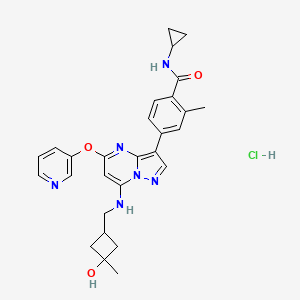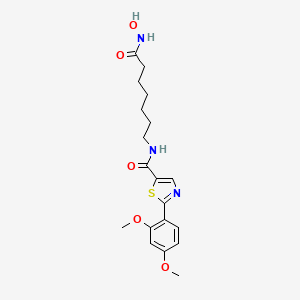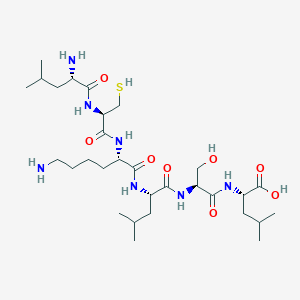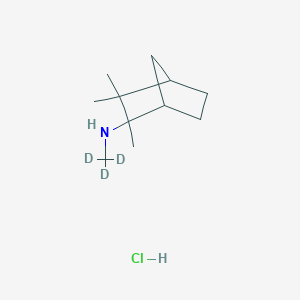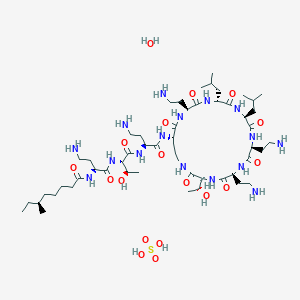
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 is a deuterated derivative of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the compound, which can be useful in various scientific applications
Métodos De Preparación
The synthesis of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate deuterated starting materials, such as deuterated benzene and deuterated pyridine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Synthetic Route: The synthetic route may involve a series of steps, including nucleophilic substitution and cyclization reactions, to form the desired pyridone ring structure.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols.
Aplicaciones Científicas De Investigación
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 has several scientific research applications, including:
Chemistry: In chemistry, it is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which provides distinct spectral features.
Biology: In biological research, it can be used to study metabolic pathways and enzyme interactions, as the deuterium atoms can influence reaction kinetics.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: In the chemical industry, it can be used in the synthesis of other deuterated compounds, which are valuable in various applications, including drug development and materials science.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, known as the kinetic isotope effect. This can influence the compound’s binding affinity and activity at target sites, such as enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 can be compared with other similar compounds, such as:
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone: The non-deuterated version of the compound, which may have different kinetic properties due to the absence of deuterium.
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d3: A partially deuterated version with fewer deuterium atoms, which may exhibit intermediate properties between the fully deuterated and non-deuterated forms.
Other Pyridone Derivatives: Compounds with similar pyridone structures but different substituents, which can have varying chemical and biological properties.
The uniqueness of this compound lies in its deuterium content, which can provide distinct advantages in scientific research and pharmaceutical development.
Propiedades
Fórmula molecular |
C16H12N2O |
|---|---|
Peso molecular |
253.31 g/mol |
Nombre IUPAC |
1-(2,3,4,5,6-pentadeuteriophenyl)-5-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C16H12N2O/c19-16-10-9-13(15-8-4-5-11-17-15)12-18(16)14-6-2-1-3-7-14/h1-12H/i1D,2D,3D,6D,7D |
Clave InChI |
JHBMGQOABUXDND-FSTBWYLISA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)C3=CC=CC=N3)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(C=CC2=O)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



